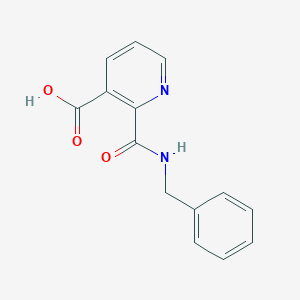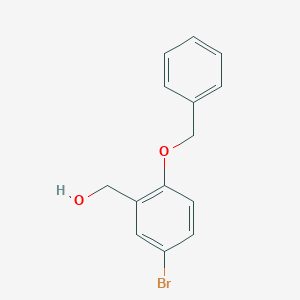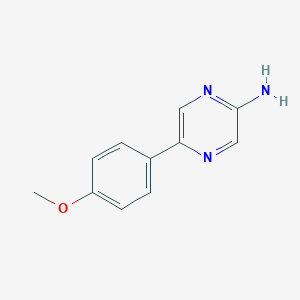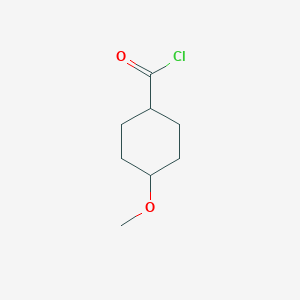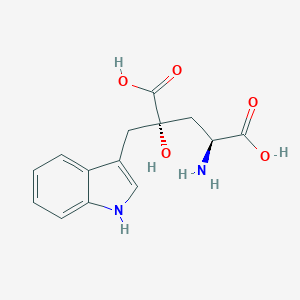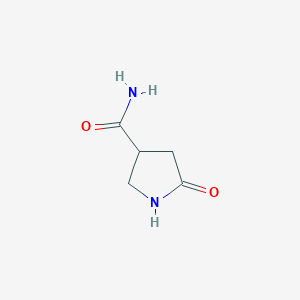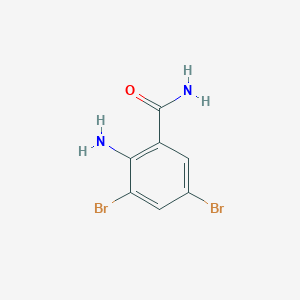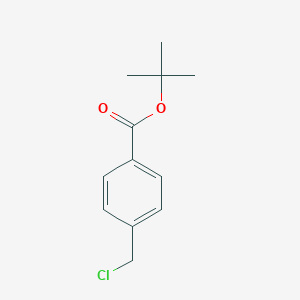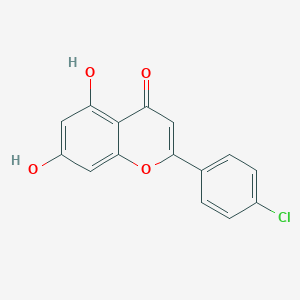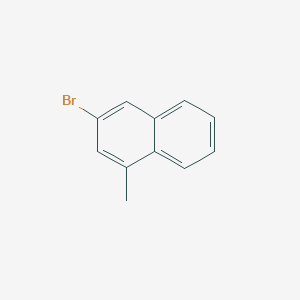
3-Bromo-1-methylnaphthalene
概要
説明
3-Bromo-1-methylnaphthalene is a chemical compound with the molecular formula C11H9Br . It has an average mass of 221.093 Da and a monoisotopic mass of 219.988754 Da .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1-methylnaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 1-position with a methyl group and at the 3-position with a bromine atom .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-1-methylnaphthalene are not available, brominated naphthalene derivatives are known to undergo various reactions. For example, the carbon-bromine bond in 1-Bromo-2-methylnaphthalene can dissociate upon reduction to form a bromide anion and an organic radical .科学的研究の応用
Synthesis Applications
Synthesis of Naphthalene Derivatives : Research demonstrates the use of 3-Bromo-1-methylnaphthalene in synthesizing various naphthalene derivatives. For instance, Onyango et al. (2015) described the synthesis of 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene through a Diels-Alder reaction, highlighting its role in creating regioisomeric naphthalenes (Onyango et al., 2015).
Photobromination and Polycondensation for Carbonaceous Materials : Chuanzhang Ge and colleagues (2015) investigated the use of 1-methylnaphthalene in synthesizing methylene-bridged polymeric pitches. Their study involved photobromination followed by thermal dehydrobromination/polycondensation, leading to high-quality carbonaceous isotropic pitches (Ge et al., 2015).
Formation of Arylnaphthalene Lactones : Eghbali et al. (2008) conducted a study on synthesizing arylnaphthalene lignan lactones using a one-pot multicomponent coupling reaction. They emphasized the role of 3-bromo-1-phenyl-1-propyne, an analogous compound, in this synthesis, highlighting the potential of related bromo-methylnaphthalenes (Eghbali et al., 2008).
Material Science and Engineering
- Graphitizable Pitches from Dehydrobromination : Hai-xiao Yang and co-researchers (2018) explored the closed-system dehydrobromination of 1-methylnaphthalene for producing graphitizable pitches. Their work demonstrated the influence of bromination on the composition and properties of the resulting pitches, relevant to material science applications (Yang et al., 2018).
Chemical Intermediates
- Alkylation in Ionic Liquids : Zhao et al. (2005) investigated the alkylation of α-methylnaphthalene with long-chain alkenes, catalyzed by bromochloroaluminate ionic liquids. Their study provides insight into the potential use of bromo-methylnaphthalenes in creating valuable chemical intermediates (Zhao et al., 2005).
Analytical and Spectroscopy Techniques
- Vibrational Spectral Analysis : Govindarajan and Karabacak (2013) performed a vibrational spectral analysis using FT-Raman and FT-IR spectroscopy on 1-bromo-2-methylnaphthalene. Their study contributes to the understanding of molecular structure and vibrations in such compounds (Govindarajan & Karabacak, 2013).
特性
IUPAC Name |
3-bromo-1-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXLKIYFDKKKEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595486 | |
| Record name | 3-Bromo-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methylnaphthalene | |
CAS RN |
112929-89-2 | |
| Record name | 3-Bromo-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

